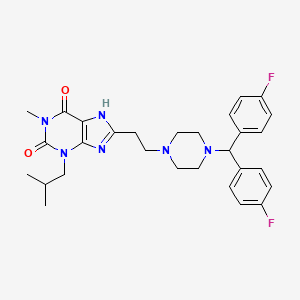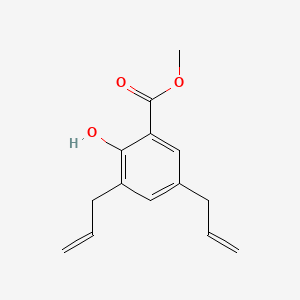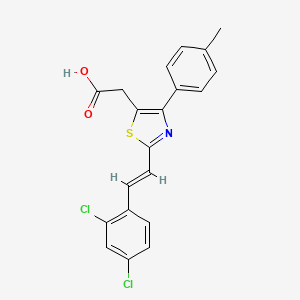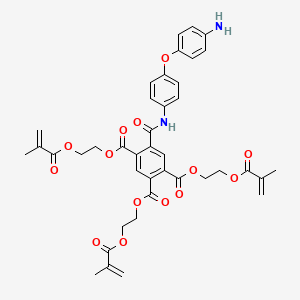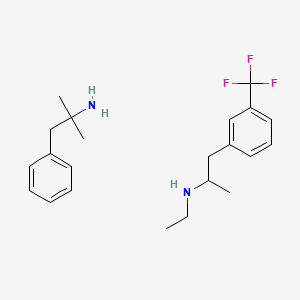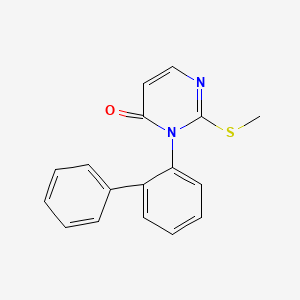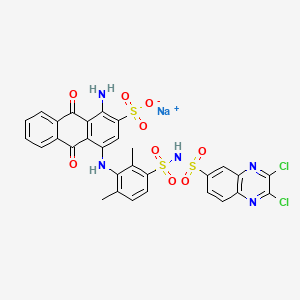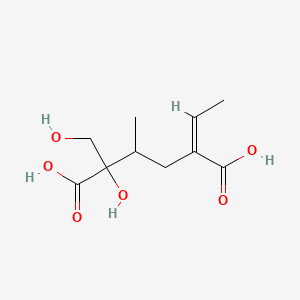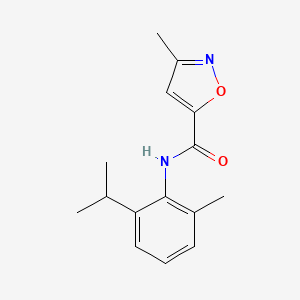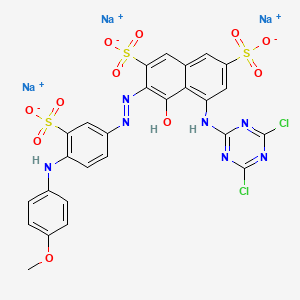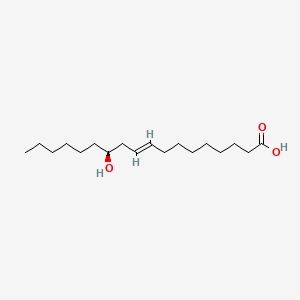
Einecs 287-139-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of alkanes, C10-13, chloro involves the chlorination of n-alkanes. This process typically occurs in the presence of ultraviolet light or heat to initiate the reaction. The degree of chlorination can be controlled by adjusting the reaction conditions, such as temperature, pressure, and the ratio of chlorine to alkane . Industrial production methods often involve continuous chlorination processes to ensure consistent product quality and efficiency .
Analyse Des Réactions Chimiques
Alkanes, C10-13, chloro undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form chlorinated alcohols and acids.
Reduction: Reduction reactions can convert chlorinated paraffins to hydrocarbons.
Substitution: Chlorinated paraffins can undergo substitution reactions where chlorine atoms are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as hydrogen gas. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Alkanes, C10-13, chloro have a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of other chemicals.
Biology: Studied for their effects on biological systems and potential toxicity.
Medicine: Investigated for their potential use in drug delivery systems due to their chemical stability.
Industry: Widely used as plasticizers, flame retardants, and additives in lubricants and paints.
Mécanisme D'action
The mechanism of action of alkanes, C10-13, chloro involves their interaction with biological membranes and proteins. These compounds can disrupt cell membranes, leading to changes in cell permeability and function. They may also interact with enzymes and other proteins, affecting their activity and stability .
Comparaison Avec Des Composés Similaires
Alkanes, C10-13, chloro can be compared with other chlorinated paraffins, such as:
Alkanes, C14-17, chloro: These have longer carbon chains and different physical properties.
Alkanes, C18-20, chloro: These have even longer carbon chains and are used in different industrial applications.
The uniqueness of alkanes, C10-13, chloro lies in their specific chain length and degree of chlorination, which give them distinct properties and applications compared to other chlorinated paraffins .
Propriétés
Numéro CAS |
85409-69-4 |
|---|---|
Formule moléculaire |
C43H89N3O10 |
Poids moléculaire |
808.2 g/mol |
Nom IUPAC |
2-[bis(2-hydroxyethyl)amino]ethanol;(E)-4-[3-dodecoxypropyl(2-hydroxyethyl)amino]-4-oxobut-2-enoic acid;2-[dodecyl(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C21H39NO5.C16H35NO2.C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-18-27-19-12-15-22(16-17-23)20(24)13-14-21(25)26;1-2-3-4-5-6-7-8-9-10-11-12-17(13-15-18)14-16-19;8-4-1-7(2-5-9)3-6-10/h13-14,23H,2-12,15-19H2,1H3,(H,25,26);18-19H,2-16H2,1H3;8-10H,1-6H2/b14-13+;; |
Clé InChI |
QOARLSKUPGTUEH-QDBORUFSSA-N |
SMILES isomérique |
CCCCCCCCCCCCN(CCO)CCO.CCCCCCCCCCCCOCCCN(CCO)C(=O)/C=C/C(=O)O.C(CO)N(CCO)CCO |
SMILES canonique |
CCCCCCCCCCCCN(CCO)CCO.CCCCCCCCCCCCOCCCN(CCO)C(=O)C=CC(=O)O.C(CO)N(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



